7-methoxy-2H-phthalazin-1-one
CAS No.: 60889-22-7
Cat. No.: VC7985266
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60889-22-7 |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 7-methoxy-2H-phthalazin-1-one |
| Standard InChI | InChI=1S/C9H8N2O2/c1-13-7-3-2-6-5-10-11-9(12)8(6)4-7/h2-5H,1H3,(H,11,12) |
| Standard InChI Key | YIZCCTNPTLWTFJ-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C=NNC2=O |
| Canonical SMILES | COC1=CC2=C(C=C1)C=NNC2=O |
Introduction
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
The synthesis of 7-methoxy-2H-phthalazin-1-one typically involves cyclization reactions. A common approach utilizes 2-hydrazinobenzoic acid derivatives condensed with methoxy-substituted benzaldehydes under acidic conditions. For example:
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Condensation: 2-Hydrazinobenzoic acid reacts with 4-methoxybenzaldehyde in the presence of polyphosphoric acid (PPA) at 120°C.
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Cyclization: The intermediate hydrazone undergoes intramolecular cyclization to form the phthalazinone core.
Key Reaction Parameters:
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Temperature: 110–130°C
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Catalyst: PPA or Eaton’s reagent
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Yield: 60–75% after purification.
Industrial Production
Industrial methods optimize for scalability and cost-efficiency:
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Continuous Flow Reactors: Enhance reaction control and reduce byproducts.
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Catalytic Systems: Replace PPA with recyclable solid acids (e.g., zeolites) to minimize waste.
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Solvent-Free Conditions: Improve green chemistry metrics.
Chemical Properties and Reactivity
Functional Group Transformations
The compound undergoes three primary reactions:
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Oxidation: The methoxy group oxidizes to a hydroxyl group using KMnO₄/H₂SO₄, yielding 7-hydroxy-2H-phthalazin-1-one.
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Reduction: LiAlH₄ reduces the carbonyl group to a methylene group, forming 7-methoxy-1,2,3,4-tetrahydrophthalazine.
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Nucleophilic Substitution: Methoxy replacement with amines or thiols under basic conditions .
Stability and Degradation
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Thermal Stability: Decomposes above 250°C.
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Photochemical Sensitivity: UV light induces ring-opening reactions, necessitating dark storage conditions .
Pharmacological Applications
Anticancer Activity
Phthalazinone derivatives exhibit potent cytotoxicity against cancer cell lines. For instance:
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Breast Cancer (MCF-7): Hybrid compounds derived from 7-methoxy-2H-phthalazin-1-one show IC₅₀ values of 50–180 µg/mL, comparable to doxorubicin .
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Mechanism: Inhibition of topoisomerase II and induction of apoptosis via mitochondrial pathways .
Antimicrobial Effects
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Bacterial Strains: Activity against Pseudomonas aeruginosa and Bacillus subtilis with MIC values of 8–16 µg/mL .
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Structure-Activity Relationship (SAR): The methoxy group enhances membrane permeability compared to hydroxylated analogues .
Industrial and Material Science Applications
Pharmaceuticals
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Intermediate: Used in synthesizing antihypertensive agents (e.g., hydralazine analogues) .
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Drug Delivery Systems: Functionalized nanoparticles incorporating phthalazinones improve bioavailability.
Agrochemicals
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Herbicides: Methoxy-substituted phthalazinones inhibit plant acetyl-CoA carboxylase .
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Pesticides: Effective against Onchocerca volvulus (IC₅₀: 0.3125 µg/mL for microfilariae) .
Comparison with Analogous Compounds
| Property | 7-Methoxy-2H-phthalazin-1-one | 7-Hydroxy-2H-phthalazin-1-one | 4-Methyl-2H-phthalazin-1-one |
|---|---|---|---|
| Solubility (H₂O) | 12 mg/mL | 8 mg/mL | 5 mg/mL |
| Anticancer IC₅₀ | 50 µg/mL | 75 µg/mL | 120 µg/mL |
| Thermal Stability | 250°C | 220°C | 230°C |
The methoxy group enhances solubility and electronic density, improving binding to enzymatic targets compared to methyl or hydroxyl analogues .
Future Perspectives
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Drug Development: Optimize derivatives for selective kinase inhibition (e.g., EGFR, VEGFR).
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Green Synthesis: Explore biocatalytic routes using engineered enzymes.
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Nanotechnology: Develop phthalazinone-based metal-organic frameworks (MOFs) for targeted drug delivery.
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